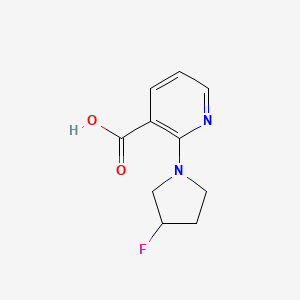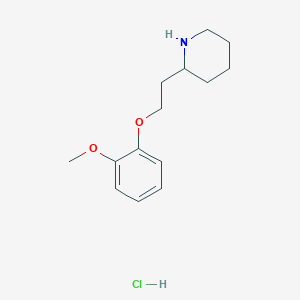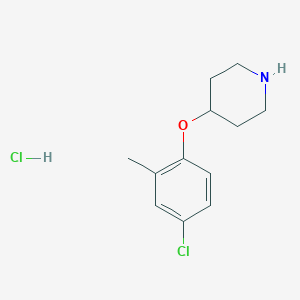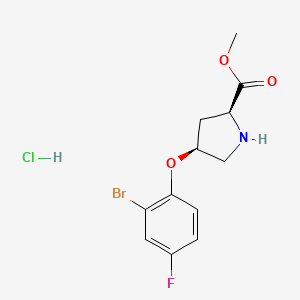
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid
Vue d'ensemble
Description
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid (FPNA) is a synthetic compound with a wide range of applications in scientific research. It is an analog of nicotine, with a fluorine atom replacing the hydrogen atom at the 3-position of the pyrrolidine ring. FPNA has been studied extensively for its structural and functional similarities to nicotine, and has been used to study the effects of nicotine on the body.
Applications De Recherche Scientifique
Cardiovascular Research
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid: is a derivative of nicotinic acid, which has been traditionally used to treat dyslipidemia and prevent cardiovascular diseases due to its ability to modulate lipid levels . The fluoropyrrolidin group may enhance the compound’s binding affinity to the niacin receptor, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects.
Neurodegenerative Disease Treatment
Nicotinic acid derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer’s . The unique structure of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid could be exploited to design drugs that target specific pathways involved in these diseases, potentially offering new avenues for therapy.
Anti-inflammatory and Analgesic Applications
The substitution of the pyrrolidine ring with a fluorine atom at the 3-position could influence the compound’s anti-inflammatory and analgesic properties . This modification might lead to the development of new classes of anti-inflammatory and pain-relief medications.
Oncology
In cancer research, the pyrrolidine scaffold is valued for its ability to contribute to the stereochemistry of molecules and enhance three-dimensional coverage . 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid could be incorporated into novel compounds with selective activity against cancer cells.
Antimicrobial Agents
The structural diversity offered by the pyrrolidine ring makes it a valuable component in the design of antimicrobial agents . The fluorinated variant could provide a basis for developing new antibiotics with unique mechanisms of action.
Kidney Disease Management
Nicotinic acid derivatives have been effective in managing kidney diseases . The specific properties of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid might be utilized to create drugs that target kidney-related pathways, improving treatment outcomes.
Metabolic Syndrome Therapy
Given the role of nicotinic acid in lipid metabolism, its derivatives, including 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid , could be explored for treating metabolic syndrome, which is characterized by a cluster of conditions like hypertension, high blood sugar, and abnormal cholesterol levels .
Propriétés
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOYHFICUUMQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)
![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)


![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)
